REACTION_CXSMILES
|
C([CH:3]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)C(O)=O)#N.O.[CH3:17][N:18](C=O)C>>[CH3:15][O:14][C:11]1[CH:10]=[CH:9][C:8]([CH:7]([CH3:3])[C:17]#[N:18])=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
127.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)O)CC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
is washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding a liquid which
|
Type
|
DISTILLATION
|
Details
|
upon distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |